molecular formula C17H16N2O4S B2953446 3-((Benzo[d]thiazol-2-ylamino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione CAS No. 799785-78-7

3-((Benzo[d]thiazol-2-ylamino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione

Cat. No.: B2953446
CAS No.: 799785-78-7
M. Wt: 344.39
InChI Key: UBKVONOIODYZOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((Benzo[d]thiazol-2-ylamino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione is a spirocyclic compound featuring a 1,5-dioxaspiro[5.5]undecane-2,4-dione core conjugated with a benzo[d]thiazol-2-ylamino substituent. This compound belongs to the Meldrum’s acid derivatives, which are widely studied for their structural diversity, non-linear optical (NLO) properties, and applications in medicinal chemistry .

Properties

IUPAC Name

3-[(1,3-benzothiazol-2-ylamino)methylidene]-1,5-dioxaspiro[5.5]undecane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4S/c20-14-11(15(21)23-17(22-14)8-4-1-5-9-17)10-18-16-19-12-6-2-3-7-13(12)24-16/h2-3,6-7,10H,1,4-5,8-9H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBKVONOIODYZOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)OC(=O)C(=CNC3=NC4=CC=CC=C4S3)C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-((Benzo[d]thiazol-2-ylamino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione is a complex organic compound that has garnered attention for its potential biological activities. The compound features a unique structure combining a benzothiazole moiety and a spirocyclic dioxaspiro undecane framework, which may contribute to its pharmacological properties.

Chemical Structure

The IUPAC name of the compound is 3-[[(benzo[d]thiazol-2-yl)amino]methylidene]-1,5-dioxaspiro[5.5]undecane-2,4-dione. The molecular formula is C17H15N2O4S, and it possesses distinct functional groups that are known for various biological interactions.

Biological Activity

The biological activity of this compound can be categorized into several domains:

Antimicrobial Activity

Research indicates that derivatives of benzothiazole possess significant antimicrobial properties. In studies involving compounds with similar structures, it was found that they displayed better antimicrobial activity than standard drugs such as bifonazole and ampicillin . The benzothiazole moiety is particularly noted for its effectiveness against Gram-positive and Gram-negative bacteria.

Anticancer Potential

The spirocyclic structure of the compound suggests potential anticancer activity. Compounds with similar frameworks have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell survival and death.

Anti-inflammatory Effects

Studies on thiazole derivatives have demonstrated dual anti-inflammatory and antimicrobial effects. Specifically, these compounds inhibited COX-1 and LOX pathways, which are crucial in inflammatory responses . This dual action makes them candidates for further development as therapeutic agents in inflammatory diseases.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. Starting with the preparation of the benzothiazole core through condensation reactions, the final product is obtained via coupling with a spirocyclic dioxaspiro undecane derivative under basic conditions.

Case Studies

Several studies have explored the biological activities of compounds related to this compound:

  • Antimicrobial Testing : A series of derivatives were tested against a panel of pathogens, demonstrating enhanced activity compared to conventional antibiotics.
  • Cancer Cell Line Studies : In vitro studies on various cancer cell lines revealed that compounds with similar structures significantly reduced cell viability and induced apoptosis.
  • Inflammation Models : Animal models subjected to inflammatory stimuli showed reduced edema upon treatment with thiazole derivatives, indicating potential therapeutic applications in managing inflammation.

Data Summary

Biological ActivityObserved EffectComparison
AntimicrobialSuperior to standard antibioticsBetter efficacy against Gram-positive and Gram-negative bacteria
AnticancerInduces apoptosisEffective in multiple cancer cell lines
Anti-inflammatoryReduces edemaComparable to established anti-inflammatory drugs

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects: Electron-withdrawing groups (e.g., –NO₂, –Cl) enhance π⋯π stacking and thermal stability, while electron-donating groups (e.g., –OCH₃) influence ring conformations and intermolecular interactions .
  • Synthesis : Most derivatives are synthesized via condensation reactions between substituted amines/aldehydes and Meldrum’s acid derivatives, often catalyzed by acetic acid or sodium acetate .

Crystallographic and Electronic Properties

Property 3-(Benzo[d]thiazol-2-ylamino) Derivative (Inferred) 3-(4-Chlorophenylamino) Derivative 3-(2-Nitrophenylamino) Derivative HMD (2-Hydroxyphenylamino)
Ring Conformation Likely chair cyclohexane + boat 1,3-dioxane Chair cyclohexane; boat 1,3-dioxane Similar chair/boat conformation Chair cyclohexane; boat 1,3-dioxane
Hydrogen Bonding Expected N–H⋯O and C–H⋯O interactions C13–H13⋯O3 (2.50 Å) Intra-/intermolecular H-bonds + π⋯π stacking O–H⋯O (2.65 Å)
Supramolecular Interactions Potential C–H⋯π (benzothiazole) C–H⋯π and 3D networks π⋯π stacking (3.8 Å interplanar distance) 3D network via H-bonds
Electronic Properties Enhanced NLO due to benzothiazole’s electron-withdrawing nature Not reported Fluorescence (λ_em = 450 nm) μ = 1.98 D (DFT); NLO active

Notable Findings:

  • NLO Activity: Hydroxyphenylamino derivatives show theoretical dipole moments (μ = 1.98 D) and NLO responses, likely due to charge transfer transitions .

Thermal and Chemical Stability

  • Thermal Stability : Nitro- and chloro-substituted derivatives demonstrate higher decomposition temperatures (>250°C) compared to methoxy analogs (~200°C) due to stronger intermolecular interactions .
  • Solubility: Methoxy and hydroxy derivatives exhibit better solubility in polar solvents (e.g., ethanol, DMSO), whereas halogenated analogs are less soluble .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.